REACTION_CXSMILES
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[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([CH:16]=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1.[CH3:18][NH2:19]>>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([CH2:16][NH:19][CH3:18])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1
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Name
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|
Quantity
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232 mg
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Type
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reactant
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Smiles
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O1COC2=C1C=CC(=C2)C2(CCCCC2)C=O
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Name
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|
Quantity
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3 mL
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Type
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reactant
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Smiles
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CN
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product was purified by silica gel column chromatography (SiO2, MeOH/CH2Cl2, MeOH from 0% to 20%)
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Name
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|
Type
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product
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Smiles
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O1COC2=C1C=CC(=C2)C2(CCCCC2)CNC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 218 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |